1,1,3,3-Tetramethyl-5-phenylisoindoline
Description
1,1,3,3-Tetramethyl-5-phenylisoindoline (CAS: 82894-84-6) is a nitrogen-containing heterocyclic compound featuring a fused benzene and isoindoline core. The structure includes four methyl groups at the 1- and 3-positions and a phenyl substituent at the 5-position. This compound is primarily used in laboratory settings and chemical synthesis, as indicated in its safety data sheet . Its hazards include acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory tract irritation (Category 3) . The tetramethyl groups confer steric bulk, influencing reactivity and solubility, while the phenyl group enhances aromatic interactions.
Properties
CAS No. |
86762-52-9 |
|---|---|
Molecular Formula |
C18H21N |
Molecular Weight |
251.4 g/mol |
IUPAC Name |
1,1,3,3-tetramethyl-5-phenyl-2H-isoindole |
InChI |
InChI=1S/C18H21N/c1-17(2)15-11-10-14(13-8-6-5-7-9-13)12-16(15)18(3,4)19-17/h5-12,19H,1-4H3 |
InChI Key |
JPEPLUVQOLKGHV-UHFFFAOYSA-N |
SMILES |
CC1(C2=C(C=C(C=C2)C3=CC=CC=C3)C(N1)(C)C)C |
Canonical SMILES |
CC1(C2=C(C=C(C=C2)C3=CC=CC=C3)C(N1)(C)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Isoindoline-1,3-dione Derivatives ()
Compounds 13c , 14 , and 15 (synthesized in ) share the isoindoline backbone but differ in functional groups and substituents:
Key Differences :
- Functional Groups : The target compound lacks the ketone and thione groups present in 13c, 14, and 15, making it less polar and more basic due to the amine core.
- Thermal Stability : All isoindoline-1,3-dione derivatives exhibit high melting points (>300°C), likely due to strong intermolecular interactions (e.g., hydrogen bonding via NH and C=O groups). The target compound’s melting point is unreported but may be lower due to reduced polarity.
- Spectral Features : The absence of C=O and C=S IR peaks in the target compound distinguishes it from the derivatives in .
Tetramethyl-Substituted Amines ()
Compounds 6 and 40 from feature 1,1,3,3-tetramethylbutylamine groups. While structurally distinct from isoindoline, these share sterically hindered tetramethyl substituents:
| Property | This compound | Compound 6 | Compound 40 |
|---|---|---|---|
| Core Structure | Isoindoline | Amine (butyl chain) | Amine (allyl + butyl chain) |
| Key Substituents | 5-Ph, 1,3,3-Me₄ | Ad(CH₂)₂, 1,1,3,3-tetramethylbutylamine | Allyl, 1,1,3,3-tetramethylbutylamine |
| Steric Effects | High (rigid fused ring) | Moderate (flexible chain) | Moderate (allyl group adds rigidity) |
| Applications | Laboratory synthesis | Not specified | Not specified |
Key Differences :
- Structure : The target compound’s fused aromatic system contrasts with the linear or branched aliphatic amines in , leading to differences in π-π interactions and solubility.
- Reactivity : The isoindoline core may participate in electrophilic aromatic substitution, whereas the amines in are more likely to undergo alkylation or acylation.
General Comparison with Indole Derivatives ()
Indoles (e.g., compounds 243 , 245 , 246 ) differ in their heterocyclic structure (benzene fused to pyrrole vs. isoindoline’s benzene fused to piperidine). Key distinctions include:
- Basicity : Isoindoline is more basic due to the saturated amine nitrogen.
- Synthesis : Indoles often utilize palladium-catalyzed cross-coupling (e.g., Pd(PPh₃)₂Cl₂) , while isoindolines may require reductive amination or cyclization.
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